Cas no 1904085-75-1 (6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole)

6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a pyrazolo[1,5-a]pyridine moiety via a piperazine-carbonyl bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting diverse biological pathways. The presence of both electron-rich and electron-deficient aromatic systems enhances its binding versatility, while the piperazine linker improves solubility and conformational flexibility. Its modular design allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's stability and synthetic accessibility further support its use in developing novel pharmacophores for therapeutic applications.
6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole structure
1904085-75-1 structure
Product Name:6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole
CAS No:1904085-75-1
MF:C20H21N5O2S
MW:395.47804236412
CID:5549796
Update Time:2025-06-15

6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3-benzothiazol-6-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
    • 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole
    • Inchi: 1S/C20H21N5O2S/c26-19(14-4-5-16-18(11-14)28-13-21-16)23-7-9-24(10-8-23)20(27)17-12-15-3-1-2-6-25(15)22-17/h4-5,11-13H,1-3,6-10H2
    • InChI Key: WUWBFENHGZFZGF-UHFFFAOYSA-N
    • SMILES: C(C1C=C2SC=NC2=CC=1)(N1CCN(C(C2C=C3N(N=2)CCCC3)=O)CC1)=O

6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6513-1093-2μmol
6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole
1904085-75-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6513-1093-1mg
6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole
1904085-75-1
1mg
$81.0 2023-09-08
Life Chemicals
F6513-1093-2mg
6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole
1904085-75-1
2mg
$88.5 2023-09-08
Life Chemicals
F6513-1093-3mg
6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole
1904085-75-1
3mg
$94.5 2023-09-08

6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole Related Literature

Additional information on 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole

Comprehensive Analysis of 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole (CAS No. 1904085-75-1)

The compound 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole (CAS No. 1904085-75-1) represents a sophisticated heterocyclic structure with significant potential in pharmaceutical and biochemical research. Its unique molecular architecture combines a pyrazolo[1,5-a]pyridine core with a benzothiazole moiety, linked via a piperazine carbonyl bridge. This configuration has garnered attention for its potential applications in drug discovery, particularly in targeting protein-protein interactions and enzyme modulation.

Recent trends in medicinal chemistry highlight the growing demand for novel scaffolds like 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole. Researchers are increasingly exploring its role in addressing challenges such as kinase inhibition and GPCR modulation—topics frequently searched in academic databases and AI-driven platforms. The compound's pyrazolo-pyridine segment is particularly noteworthy, as this motif appears in several FDA-approved drugs, making it a hotspot for structure-activity relationship (SAR) studies.

From a synthetic perspective, the incorporation of the piperazine-1-carbonyl linker enhances the molecule's solubility and bioavailability, addressing a common limitation in drug development. This feature aligns with current industry priorities, as evidenced by the surge in searches for "improving drug solubility" and "bioavailability enhancement strategies." The benzothiazole component further contributes to the compound's versatility, offering opportunities for fluorescence-based imaging applications—a topic gaining traction in diagnostic research.

The pharmacological profile of CAS No. 1904085-75-1 remains under active investigation, with preliminary studies suggesting interactions with cellular signaling pathways. This aligns with the broader scientific community's focus on "targeted therapy" and "precision medicine," as reflected in search engine analytics. Its potential as a scaffold for fragment-based drug design (FBDD) also makes it relevant to contemporary discussions about accelerating lead compound optimization.

Quality control and characterization of 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole require advanced analytical techniques such as HPLC-MS and NMR spectroscopy. These methods are frequently queried in conjunction with "heterocyclic compound analysis," underscoring the compound's technical significance. Regulatory compliance for research use is another trending subtopic, with particular emphasis on proper handling protocols for complex organic molecules.

In the context of green chemistry, synthetic routes for this compound are being optimized to reduce environmental impact—a response to the increasing search volume for "sustainable synthetic methodologies." The pyrazolo[1,5-a]pyridine core's synthetic accessibility via multicomponent reactions positions it favorably within this paradigm shift. Computational chemists have also shown interest in modeling its 3D conformation, correlating with rising searches for "molecular docking studies" and "in silico drug screening."

Future research directions for CAS No. 1904085-75-1 may explore its utility in combination therapies or as a fluorescent probe for biological imaging. These applications resonate with frequently searched terms like "theranostic agents" and "multifunctional pharmaceuticals." The compound's structural complexity continues to inspire innovation across multiple disciplines, from materials science to chemical biology.

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